gamma-Decalactone

概述

描述

δ-癸内酯: 是一种分类为内酯的化学化合物,自然存在于各种水果和乳制品中,含量微量 。它以其令人愉悦的香气而闻名,通常被描述为带有水果味的坚果味。 由于其调味特性,这种化合物在食品、聚合物和农业行业中被广泛使用 .

准备方法

合成路线和反应条件:

化学合成: δ-癸内酯可以通过对癸酮进行贝叶斯-维利格氧化合成。该反应涉及使用过氧化物或过酸将酮氧化为酯或内酯。

工业生产方法:

化学反应分析

反应类型:

氧化: δ-癸内酯可以发生氧化反应,特别是贝叶斯-维利格氧化,这对它的合成至关重要.

还原: 它可以在合适的条件下还原为相应的醇。

取代: δ-癸内酯可以参与取代反应,尤其是在亲核试剂存在的情况下。

常见试剂和条件:

氧化: 过氧化物或过酸通常用于贝叶斯-维利格氧化以生产δ-癸内酯.

还原: 钯碳等加氢催化剂可用于还原δ-癸内酯。

取代: 醇或胺等亲核试剂可用于取代反应。

主要产物:

还原: δ-癸内酯的还原会生成其相应的醇。

取代: 取代反应可以生成各种δ-癸内酯衍生物,具体取决于所用亲核试剂。

科学研究应用

Food Industry Applications

Flavoring Agent

Gamma-decalactone is primarily used as a flavoring agent in food products. Its peach-like aroma makes it a popular choice in the formulation of beverages, desserts, and confectionery. Studies have shown that yeast strains, such as Yarrowia lipolytica, can effectively produce this compound from substrates like castor oil and glycerol, enhancing its commercial viability .

Case Study: Microbial Production

Research conducted on the microbial production of this compound demonstrated that specific yeast strains could yield significant amounts of this compound under optimized fermentation conditions. For instance, a study reported a production yield of 0.043 g/g from castor oil, showcasing the potential for large-scale production in the food industry .

Biotechnology Applications

Biotransformation Processes

this compound is produced through biotransformation processes involving microorganisms. The use of Yarrowia lipolytica has been highlighted for its ability to convert fatty acids into this compound efficiently. This biotechnological approach is not only sustainable but also allows for the utilization of waste materials as substrates .

Metabolic Engineering

Advancements in metabolic engineering have enabled researchers to enhance the production pathways of this compound. By disrupting specific genes in yeast strains, researchers have improved conversion yields significantly, paving the way for more efficient production methods .

Pharmaceutical Applications

Potential Therapeutic Uses

Emerging studies suggest that this compound may possess therapeutic properties. Its antioxidant and anti-inflammatory effects have been investigated, particularly in relation to extracts from plants like apricot kernels that contain this compound . These properties indicate potential applications in developing functional foods and nutraceuticals.

Safety and Regulatory Aspects

The safety assessment of this compound has been evaluated concerning its use in food products. According to research conducted by the Research Institute for Fragrance Materials (RIFM), existing data support its safe use at current levels of exposure, although further studies on repeated dose toxicity are recommended .

Summary Table of Applications

作用机制

相似化合物的比较

类似化合物:

γ-癸内酯: 另一种具有桃子香味的内酯,在食品和化妆品行业中也有类似的用途.

ε-癸内酯: 用于聚合物合成,在食品行业中也有类似的应用.

ω-十五烷内酯: 用于合成可生物降解的聚合物,在医疗领域也有应用.

独特性:

香气特征: δ-癸内酯具有独特的坚果和水果香气,使其区别于其他内酯.

生物相容性: 它的生物相容性使其适合用于医疗应用,与其他一些内酯不同.

生物活性

Gamma-decalactone (GDL), a lactone compound with a distinct peach-like aroma, has garnered interest not only for its sensory properties but also for its biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, biosynthesis pathways, and potential applications in various fields.

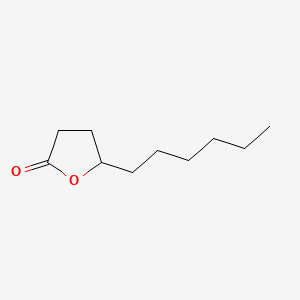

Chemical Structure and Properties

This compound is a cyclic ester derived from decanoic acid. Its chemical formula is , and it is classified as a flavoring agent in food products due to its pleasant aroma. The compound exists in two enantiomeric forms, which may exhibit different biological activities.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various microorganisms. It has been shown to inhibit the growth of:

- Filamentous Fungi : Effective against Aspergillus niger.

- Yeasts : Inhibits Candida albicans.

- Bacteria : Displays activity against Staphylococcus aureus .

The effectiveness of this compound against these pathogens suggests its potential use as a natural preservative in food and pharmaceutical applications.

Biosynthesis of this compound

The production of this compound occurs naturally in several fruit species, particularly peaches. The biosynthesis pathway involves the conversion of fatty acids through enzymatic processes. Notably, studies have highlighted the differences in GDL production between high-aroma and low-aroma peach cultivars. For instance, in the high-aroma cultivar 'Fenghuayulu', GDL levels were detectable at 124 days after full bloom, with concentrations increasing significantly thereafter .

Table 1: Comparison of GDL Production in Different Peach Cultivars

| Cultivar | GDL Detection Time (DAFB) | Peak Concentration |

|---|---|---|

| Fenghuayulu | 124 | High |

| Achutao | Not detected | N/A |

This data underscores the genetic and metabolic factors influencing GDL synthesis in fruit development.

Case Studies on Biological Activity

- Antimicrobial Efficacy : A study investigated the antimicrobial properties of this compound against foodborne pathogens. The results indicated that GDL could significantly reduce microbial load in contaminated food samples, providing evidence for its application as a natural preservative .

- Biotransformation Studies : Research on the biotransformation of substrates like castor oil into this compound using yeast strains (e.g., Yarrowia lipolytica) shows promise for sustainable production methods. The study optimized conditions such as pH and carbon source concentration to enhance GDL yield .

- Safety Assessment : A safety assessment indicated no mutagenic or clastogenic effects associated with this compound when evaluated through read-across methodologies from related compounds . This finding is crucial for its application in food and cosmetic industries.

属性

IUPAC Name |

5-hexyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYYFLINQYPWGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022109 | |

| Record name | gamma-Decanolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid, Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a fruity, peach-like odour | |

| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | gamma-Decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

114.00 to 116.00 °C. @ 0.50 mm Hg | |

| Record name | xi-5-Hexyldihydro-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | gamma-Decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.950-0.955 | |

| Record name | gamma-Decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00512 [mmHg] | |

| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

706-14-9, 2825-92-5 | |

| Record name | γ-Decalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=706-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decan-4-olide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000706149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Decanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Decanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Decanolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decan-4-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Decanolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-DECALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HLS05KP9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary method for producing natural gamma-decalactone?

A1: Natural GDL is primarily produced through the biotransformation of ricinoleic acid, the main component of castor oil, by specific microorganisms, particularly yeasts like Yarrowia lipolytica. [, , , , , , , ]

Q2: How does the yeast Yarrowia lipolytica convert ricinoleic acid into this compound?

A2: Y. lipolytica utilizes peroxisomal β-oxidation to degrade ricinoleic acid. This multi-step process involves four key enzymes and ultimately leads to the formation of 4-hydroxydecanoic acid, the direct precursor of GDL. [, , ]

Q3: Is the lactonization process, converting 4-hydroxydecanoic acid to GDL, fully understood?

A3: While the exact mechanism of lactonization remains unclear, research suggests it might occur both within the peroxisome and outside, possibly involving specific enzymes. [, ]

Q4: Does oxygen availability impact GDL production by Yarrowia lipolytica?

A4: Yes, oxygen plays a crucial role in GDL production. Adequate oxygen supply is essential for optimal β-oxidation enzyme activity and efficient biotransformation of ricinoleic acid. Studies have shown that varying dissolved oxygen concentrations can significantly affect GDL yield. [, , ]

Q5: Are there alternative microbial sources for GDL production besides Yarrowia lipolytica?

A5: Yes, other yeasts like Sporidiobolus salmonicolor, Pichia guilliermondii, and even the brown-rot basidiomycete Piptoporus soloniensis have been reported to produce GDL. [, , , , ]

Q6: Can the efficiency of GDL production be improved?

A6: Research exploring strain optimization through mutagenesis and genetic engineering aims to enhance GDL productivity. Additionally, optimizing culture conditions like pH, substrate concentration, and aeration, as well as employing techniques like fed-batch fermentation, can significantly improve yields. [, , , , ]

Q7: How does the accumulation of GDL affect the producing yeast cells?

A7: GDL can exhibit toxic effects on yeast cells at higher concentrations, potentially impacting cell growth and viability. This toxicity has been linked to interactions with cell membranes and alterations in membrane fluidity and permeability. []

Q8: What is the molecular formula and weight of this compound?

A8: this compound has the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol.

Q9: What are the key spectroscopic characteristics of this compound?

A9: GDL can be identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods help determine its structure and purity. [, , , , ]

Q10: Can the origin of this compound be determined analytically?

A10: Yes, Gas Chromatography Combustion/Pyrolysis Isotope Ratio Mass Spectrometry (GC-C/P-IRMS) allows for the differentiation between synthetic and naturally-sourced GDL by analyzing stable isotope ratios, specifically δ2H and δ13C values. []

Q11: What are the primary applications of this compound?

A11: GDL is widely used as a flavoring agent in various food products, including beverages, candy, and baked goods, due to its pleasant peach-like aroma. It also finds application in the fragrance industry for perfumes and cosmetics. [, , ]

Q12: Are there any challenges associated with incorporating this compound into products?

A12: GDL's volatility and sensitivity to degradation during processing and storage can pose challenges. Microencapsulation techniques using carriers like maltodextrin and gum Arabic have been explored to enhance its stability and controlled release. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。